Cas no 476643-04-6 (2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)

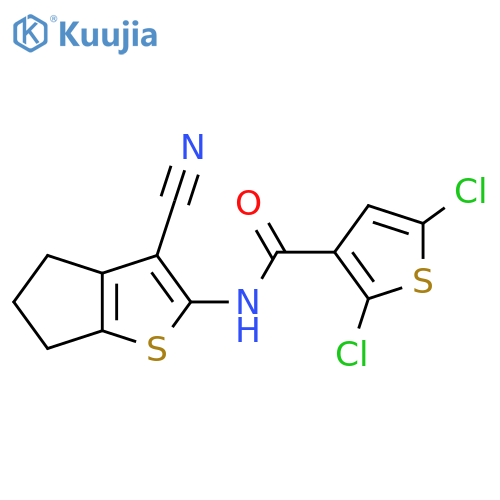

476643-04-6 structure

商品名:2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide

- 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide

- 3-Thiophenecarboxamide, 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-

- F0737-0351

- SR-01000008812-1

- AKOS024598744

- Oprea1_421297

- 476643-04-6

- 2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide

- SR-01000008812

-

- インチ: 1S/C13H8Cl2N2OS2/c14-10-4-7(11(15)20-10)12(18)17-13-8(5-16)6-2-1-3-9(6)19-13/h4H,1-3H2,(H,17,18)

- InChIKey: HMGNHPMJCZTRGL-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1SC2CCCC=2C=1C#N)=O

計算された属性

- せいみつぶんしりょう: 341.9455106g/mol

- どういたいしつりょう: 341.9455106g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- 密度みつど: 1.61±0.1 g/cm3(Predicted)

- ふってん: 441.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 10.84±0.20(Predicted)

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0737-0351-1mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-2μmol |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-10μmol |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-5mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-3mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-5μmol |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-4mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-2mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0737-0351-10mg |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}thiophene-3-carboxamide |

476643-04-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

476643-04-6 (2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量